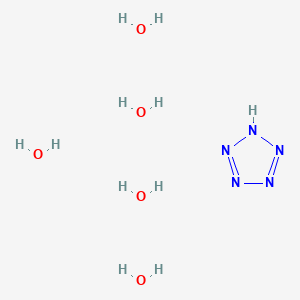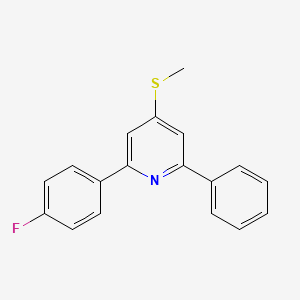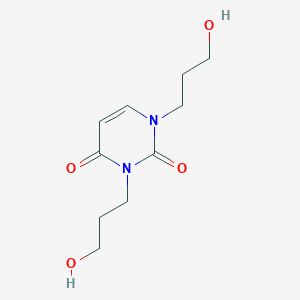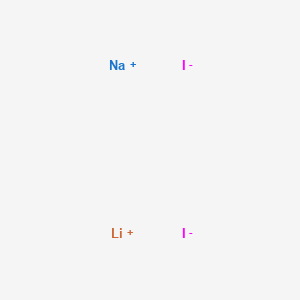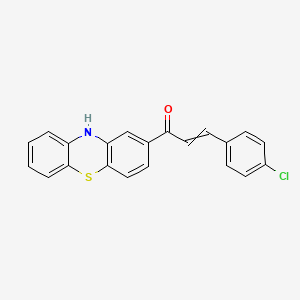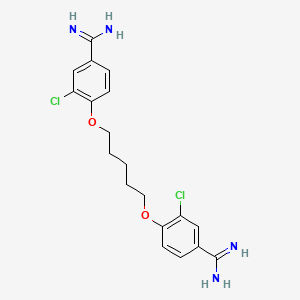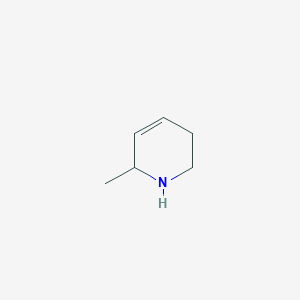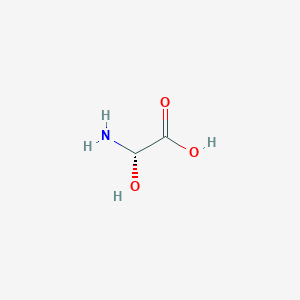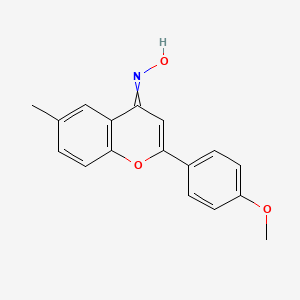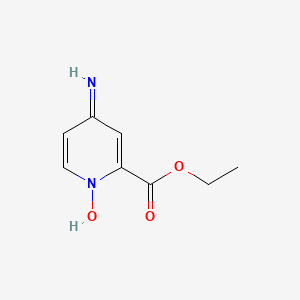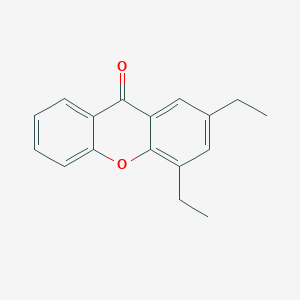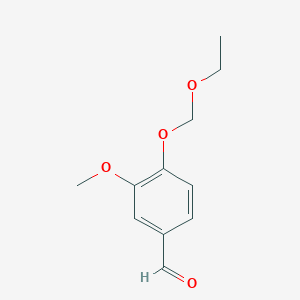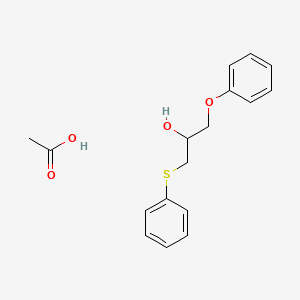
Acetic acid;1-phenoxy-3-phenylsulfanylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;1-phenoxy-3-phenylsulfanylpropan-2-ol: is a chemical compound that combines the properties of acetic acid, phenoxy, and phenylsulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;1-phenoxy-3-phenylsulfanylpropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-phenoxy-3-phenylsulfanylpropan-2-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Acetic acid;1-phenoxy-3-phenylsulfanylpropan-2-ol can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted phenylsulfanyl derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;1-phenoxy-3-phenylsulfanylpropan-2-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of acetic acid;1-phenoxy-3-phenylsulfanylpropan-2-ol involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1-Phenoxy-3-phenylsulfanylpropan-2-ol: Lacks the acetic acid moiety, which may affect its reactivity and applications.
Phenoxyacetic acid: Contains a phenoxy group attached to acetic acid but lacks the phenylsulfanyl group, leading to different chemical properties and uses.
Uniqueness: Acetic acid;1-phenoxy-3-phenylsulfanylpropan-2-ol is unique due to the presence of both phenoxy and phenylsulfanyl groups, which confer distinct chemical reactivity and potential applications compared to similar compounds. Its combination of functional groups allows for diverse chemical transformations and a wide range of scientific research applications.
Propiedades
Número CAS |
120915-43-7 |
|---|---|
Fórmula molecular |
C17H20O4S |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
acetic acid;1-phenoxy-3-phenylsulfanylpropan-2-ol |
InChI |
InChI=1S/C15H16O2S.C2H4O2/c16-13(11-17-14-7-3-1-4-8-14)12-18-15-9-5-2-6-10-15;1-2(3)4/h1-10,13,16H,11-12H2;1H3,(H,3,4) |
Clave InChI |
ROFUOCGDFXVLOV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=CC=C(C=C1)OCC(CSC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


